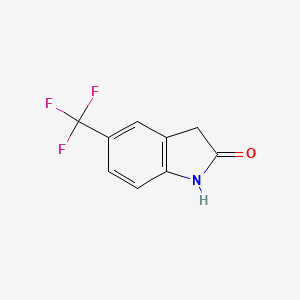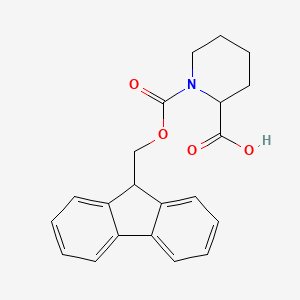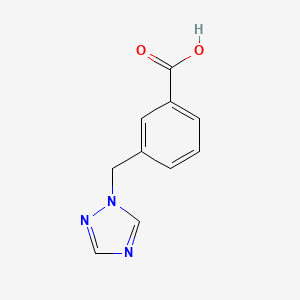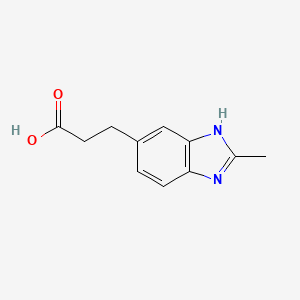
5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde” is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 . It’s often used in scientific research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO2/c1-9-4-6-12(7-5-9)11-3-2-10(8-13)14-11/h2-3,8-9H,4-7H2,1H3 . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, this compound has a molecular weight of 193.25 . Unfortunately, other physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Antitumor Activity
5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde, a compound structurally similar to the specified chemical, has been explored for its potential in designing antitumor agents. Derivatives of this compound, synthesized through reactions with various other compounds, showed significant antitumor activity. Specifically, one derivative demonstrated superior effectiveness compared to reference drugs like 5-fluorouracil, cisplatin, and curcumin, suggesting the therapeutic potential of furan-2-carbaldehyde derivatives in cancer treatment (Matiichuk et al., 2020).
Neuroprotective Activities
Research on Gastrodia elata, a plant known for its medicinal properties, led to the discovery of compounds including furan-2-carbaldehyde derivatives with potential neuroprotective activities. These compounds showed promising results against MPP+- and H2O2-induced PC12 cell damage, a model for studying neuroprotection. Among these, a particular derivative was highlighted for its potent neuroprotective capabilities, suggesting its potential in developing treatments for oxidative stress-induced toxicity and neurodegenerative diseases (Li et al., 2016).
Synthetic Applications
Furan-2-carbaldehydes have been utilized as C1 building blocks in the synthesis of bioactive quinazolin-4(3H)-ones through a ligand-free photocatalytic C–C bond cleavage process. This method emphasizes the role of furan-2-carbaldehydes as efficient and green chemical inputs for synthesizing compounds with potential biological activities, avoiding the need for protective groups in the synthesis process. The catalytic activity and the innovative use of these compounds in green chemistry underscore their versatility and potential in various synthetic pathways (Yu et al., 2018).
Thermodynamic Properties
The study of thermodynamic properties of furan-2-carbaldehyde derivatives provides insights into their physical and chemical behaviors, crucial for optimizing synthesis, purification, and application processes. Determination of properties like standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation of these compounds contributes to a deeper understanding of their stability and reactivity, facilitating their application in various scientific and industrial fields (Dibrivnyi et al., 2015).
Eigenschaften
IUPAC Name |
5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-4-6-12(7-5-9)11-3-2-10(8-13)14-11/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQILMBASKZCFER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390277 |
Source


|
| Record name | 5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24783181 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde | |
CAS RN |
842973-89-1 |
Source


|
| Record name | 5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1306954.png)
![ethyl N-[2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1306964.png)

![(E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306976.png)



![Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B1306991.png)
![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1306998.png)




